N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethylbenzenesulfonamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethylbenzenesulfonamide

Catalog Number: EVT-4477861
CAS Number:
Molecular Formula: C24H31N3O4S
Molecular Weight: 457.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) []

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel, which is expressed in the sinus node of the heart. It is being developed as a treatment for stable angina and atrial fibrillation. Research focused on identifying its metabolites in human urine, plasma, and feces after oral administration. []
  • Relevance: While YM758 differs significantly in overall structure from N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethylbenzenesulfonamide, it shares the key feature of a dimethoxyphenyl moiety. This structural similarity suggests a potential starting point for exploring similar chemical space for novel compounds. []

2. 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It demonstrates potent anti-inflammatory activity in vitro and in vivo, with a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors like rolipram and roflumilast, indicating reduced emetic potential. []
  • Relevance: EPPA-1 contains a 1-ethyl-1H-pyrazol core, similar to the 1-ethyl-1H-pyrazol-5-yl group in N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethylbenzenesulfonamide. This suggests a potential structural link to PDE4 inhibition and warrants exploration of modifications to the main compound within this chemical space. []

3. GSK356278 []

  • Compound Description: GSK356278 is a potent, selective, and brain-penetrant PDE4 inhibitor. It demonstrates anxiolytic and cognition-enhancing effects in preclinical models without inducing the side effects commonly associated with other PDE4 inhibitors. This compound shows potential for development as a treatment for psychiatric and neurological diseases. []
  • Relevance: Similar to EPPA-1, GSK356278 possesses a 1-ethyl-1H-pyrazolo[3,4-b]pyridine core, which is structurally related to the 1-ethyl-1H-pyrazol-5-yl group present in N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethylbenzenesulfonamide. This suggests a potential avenue for exploring the target compound for similar therapeutic applications. []

4. 4-(((4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide []

  • Compound Description: This compound is a potent and highly selective ADAMTS-4 inhibitor identified through DNA-encoded library technology. It has an IC50 of 10 nM against ADAMTS-4 and demonstrates >1000-fold selectivity over ADAMT-5, MMP-13, TACE, and ADAMTS-13. []
  • Relevance: This compound shares the dimethoxyphenyl moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethylbenzenesulfonamide, suggesting a potential relationship in terms of physicochemical properties and potential biological activities. []

5. Various Sulfonamides Bearing 1,3,4-Oxadiazole Moiety []

  • Compound Description: A research project synthesized and characterized a series of novel chiral and achiral sulfonamides containing a 1,3,4-oxadiazole moiety. These compounds were designed to explore the combined pharmacological activities of sulfonamide and 1,3,4-oxadiazole functionalities. Examples include 4-substituted-N-[1- or 3-(5-mercapto-1,3,4-oxadiazol-2-yl)alkylbenzenesulfonamides, N-[(5-substitutedaryl)-1,3,4-oxadiazol-2-ylthio)methyl]-4-substitutedbenzenesulfonamides, and S-[(5-substitutedphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-substitutedphenylsulfonamido)alkanthioates. []
  • Relevance: N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethylbenzenesulfonamide belongs to the sulfonamide class of compounds. These various sulfonamides featuring a 1,3,4-oxadiazole moiety could provide valuable insights into the structure-activity relationships and potential biological applications of the target compound, despite the absence of the oxadiazole ring in the target compound itself. []

6. 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f) and Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i) []

  • Compound Description: These two series of compounds are complex heterocycles incorporating a 3-chloro-4-oxoazetidin-1-ylthiophene-2-carboxamide core modified with various substituents. They were synthesized and evaluated for their antimicrobial activity. []
  • Relevance: Although structurally distinct from N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethylbenzenesulfonamide, these compounds highlight the potential of incorporating diverse heterocyclic rings, such as thiophene, azetidine, and dioxaphosphol, into drug design, potentially suggesting modifications to the target compound to explore new biological activities. []

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethylbenzenesulfonamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]-3,4-dimethylbenzenesulfonamide

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C24H31N3O4S/c1-6-27-21(11-13-25-27)17-26(32(28,29)22-9-7-18(2)19(3)15-22)14-12-20-8-10-23(30-4)24(16-20)31-5/h7-11,13,15-16H,6,12,14,17H2,1-5H3

InChI Key

BMEFHKWGINIKQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC(=C(C=C3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.